Tonazocine mesilate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

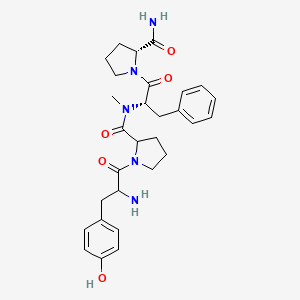

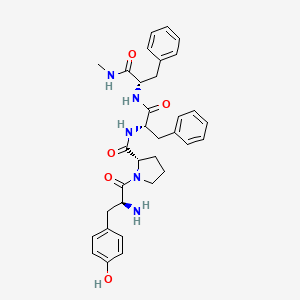

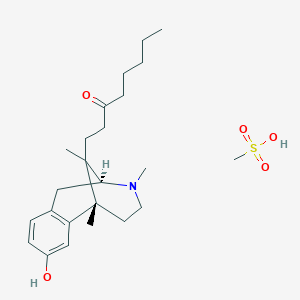

Tonazocine mesilate is a nonpeptide, partial delta-opioid agonist with mu antagonist properties and weak kappa agonist activity . It belongs to the benzomorphan family of opioid analgesics and was initially developed for the treatment of postoperative pain . Despite its promising pharmacological profile, development was halted after phase II clinical trials, and it was never marketed .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tonazocine mesilate involves several key steps:

Formation of the Intermediate: The reaction of 4-methoxybenzylmagnesium bromide with 1,3,4-trimethylpyridinium bromide in ether, followed by a Diels-Alder condensation with ethyl acrylate, yields ethyl 3-(4-methoxybenzyl)-2,4,8-trimethyl-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate.

Acylation and Reductive Ring Opening: Acylation with hexanoyl chloride and butyllithium-diisopropylamine in tetrahydrofuran, followed by reductive ring opening with formic acid in refluxing mesitylene, yields 1,2,3,4,5,6-hexahydro-8-methoxy-3,6,11-trimethyl-11-(3-oxo-1-octyl)-2,6-methano-3-benzazocine.

Final Steps: The final compound is obtained by demethylation with 48% hydrobromic acid and treatment with methanesulfonic acid.

Industrial Production Methods:

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy and hydroxyl groups.

Reduction: The compound can be reduced at the ketone functional group to form secondary alcohols.

Substitution: Substitution reactions can occur at the aromatic ring and the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed.

Major Products:

Oxidation: Products include quinones and carboxylic acids.

Reduction: Products include secondary alcohols.

Substitution: Products include halogenated and alkylated derivatives.

科学的研究の応用

Tonazocine mesilate has been explored for various scientific research applications:

Chemistry: Its unique structure and reactivity make it a subject of interest in synthetic organic chemistry.

Industry: While not widely used industrially, its synthesis and derivatives are of interest for pharmaceutical development.

作用機序

Tonazocine mesilate acts as a partial agonist at delta-opioid receptors and an antagonist at mu-opioid receptors . It also exhibits weak agonist activity at kappa-opioid receptors . This unique profile allows it to provide analgesic effects while minimizing common opioid side effects such as respiratory depression and cardiovascular issues . The compound enhances dopaminergic function, which has implications for its potential use in treating Parkinson’s disease .

類似化合物との比較

Zenazocine: Another benzomorphan opioid with similar pharmacological properties.

Pentazocine: A mixed agonist-antagonist opioid used for moderate to severe pain.

Nalbuphine: An opioid analgesic with mixed agonist-antagonist properties, used for pain management.

Uniqueness: Tonazocine mesilate’s partial agonist activity at delta-opioid receptors and antagonist activity at mu-opioid receptors distinguish it from other opioids. This profile allows it to provide effective pain relief with a reduced risk of typical opioid side effects .

特性

分子式 |

C24H39NO5S |

|---|---|

分子量 |

453.6 g/mol |

IUPAC名 |

1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid |

InChI |

InChI=1S/C23H35NO2.CH4O3S/c1-5-6-7-8-18(25)11-12-23(3)21-15-17-9-10-19(26)16-20(17)22(23,2)13-14-24(21)4;1-5(2,3)4/h9-10,16,21,26H,5-8,11-15H2,1-4H3;1H3,(H,2,3,4)/t21-,22+,23?;/m0./s1 |

InChIキー |

CQSTVPYARYSBNS-DWBMBBFHSA-N |

異性体SMILES |

CCCCCC(=O)CCC1([C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O |

正規SMILES |

CCCCCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

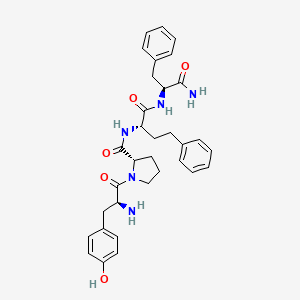

![1-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid](/img/structure/B10853666.png)

![Methyl 2-[3-ethenyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxyprop-2-enoate](/img/structure/B10853671.png)